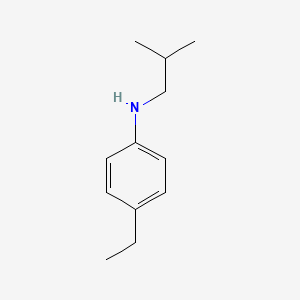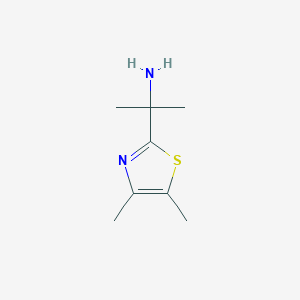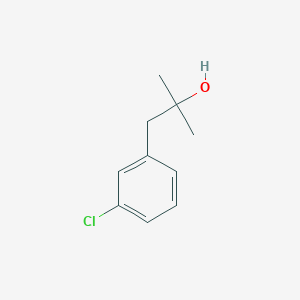![molecular formula C10H12ClNO B1416368 2-Chloro-5-[(cyclopropylmethoxy)methyl]pyridine CAS No. 1019546-38-3](/img/structure/B1416368.png)
2-Chloro-5-[(cyclopropylmethoxy)methyl]pyridine
Overview
Description
2-Chloro-5-[(cyclopropylmethoxy)methyl]pyridine is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Spectroscopic Analysis
2-Chloro-5-[(cyclopropylmethoxy)methyl]pyridine has been utilized in the study of pyridine derivatives. For example, Tranfić et al. (2011) synthesized and analyzed a related pyridine derivative, revealing insights into its structural and spectroscopic characteristics, including hydrogen bonding and absorption spectra in various solvents (Tranfić, Halambek, Cetina, & Jukić, 2011).
Crystallography
The compound also finds applications in crystallography. Swamy et al. (2006) examined a structurally related compound, revealing significant details about its molecular packing and interactions through crystal lattice analysis (Swamy, Ravikumar, Narender, & Rao, 2006).
Computational Chemistry
In computational chemistry, this compound and its derivatives are used for molecular structure studies. Shen et al. (2012) conducted a computational study on a closely related pyridine derivative, providing insights into its structural stability and tautomeric forms (Shen, Huang, Diao, & Lei, 2012).
Chemical Reactions
Stavber and Zupan (1990) explored the reactions of pyridine with caesium fluoroxysulphate, leading to various pyridine derivatives, demonstrating the versatility of pyridine compounds in chemical reactions (Stavber & Zupan, 1990).
Antiviral Research
This compound derivatives have been investigated for their potential antiviral activities. Hocková et al. (2003) synthesized pyrimidine derivatives showing inhibitory activity against retroviruses, highlighting the potential of pyridine derivatives in antiviral research (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Photoreactions
Sugiyama et al. (1981) studied the photoreactions of methyl 2-pyridinecarboxylate in methanol, demonstrating the role of pyridine derivatives in photoreactions (Sugiyama, Furihata, Takagi, Sato, Akiyama, Satô, & Sugimori, 1981).
Properties
IUPAC Name |
2-chloro-5-(cyclopropylmethoxymethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-10-4-3-9(5-12-10)7-13-6-8-1-2-8/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLUBVKLEUPCPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



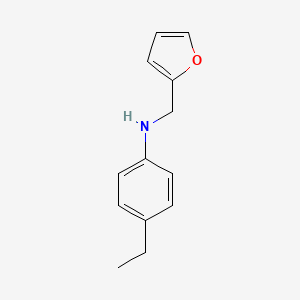

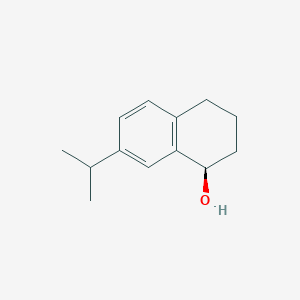

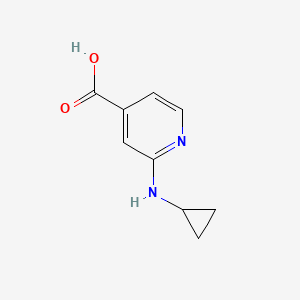
![4-[(Ethylsulfanyl)methyl]benzoic acid](/img/structure/B1416296.png)


